molecular formula C11H10FNO6 B1505001 Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate CAS No. 188975-47-5

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Cat. No.: B1505001
CAS No.: 188975-47-5
M. Wt: 271.2 g/mol
InChI Key: MZYCNIFZHNVGKA-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is an organic compound characterized by its molecular structure, which includes a fluorine atom and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group, forming 2-fluoro-4-nitrobenzene.

  • Malonic Ester Synthesis: The nitro-substituted benzene is then reacted with malonic ester in the presence of a base, such as sodium ethoxide, to form the malonate derivative.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.

  • Substitution: The fluorine atom can be substituted with other functional groups, altering the compound's reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Fluorinated aromatic compounds with different substituents.

Scientific Research Applications

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the effects of fluorine and nitro groups on biological molecules.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate can be compared with other similar compounds, such as:

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:

  • 2-Nitrophenyl isocyanate: This compound also contains a nitro group but lacks the fluorine atom, leading to different chemical properties and reactivity.

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Properties

IUPAC Name

dimethyl 2-(2-fluoro-4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYCNIFZHNVGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700199
Record name Dimethyl (2-fluoro-4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-47-5
Record name Dimethyl (2-fluoro-4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (NaH, 60%, 0.40 g, 10.0 mmol) in dry DMF (10 mL) under ice cooling was added dimethyl malonate (1.04 mL, 9.1 mmol) dropwise followed by a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.00 g, 4.55 mmol) in dry DMF (3 mL) under an argon atmosphere. The resulting mixture was stirred at 70° C. overnight and then allowed to cool to 21° C. The reaction mixture was quenched with saturated NH4Cl and extracted with ethyl acetate (2×50 mL). The organic layer was dried over MgSO4, concentrated and the residue was purified with silica gel column chromatography (hexane:ethyl acetate, 2:1) to give Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (86) (0.90 g, 73%) as a light yellowish solid: 1H NMR δ 8.07 (dd, 1H, J=8.6, 2.2 Hz), 7.98 (dd, 1H, J=9.3, 2.2 Hz), 7.74 (dd, 1H, J=8.6, 7.1 Hz), 5.08 (s, 1H), 3.81 (s, 6H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of dimethyl malonate (6.22 g, 47.1 mmol, 1.5 eq) in DMF (30 mL) was added K2CO3 (8.70 g, 63 mmol, 2.0 eq) and heated to 50° C. for 30 min when 1,2-difluoro-4-nitrobenzene (5.0 g, 31.4 mmol, 1.0 eq) was added and the reaction mixture was stirred for 5 h at 50° C. The reaction mixture was cooled to RT, filtered to remove K2CO3, and the DMF was evaporated under vacuum. The residue was diluted with EtOAc (100 mL), washed with water, brine, dried over Na2SO4 and evaporated to get dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (6.5 g, 76%) as a solid (TLC system: EtOAc/PE (3:7), Rf: 0.50).
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

9.13 g (69.1 mmol) of dimethyl malonate are carefully added dropwise to a suspension of 1.66 g (69.1 mmol) of washed sodium hydride in 70 ml of DMSO. The mixture is heated at 100° C. for 40 min and then cooled to RT, and 5.00 g (31.4 mmol) of 3,4-difluoronitrobenzene are added. The mixture is stirred at RT for 30 min and then heated at 100° C. for one hour. The cooled reaction mixture is poured into a mixture of ethyl acetate (50 ml), cyclohexane (50 ml) and saturated ammonium chloride solution (250 ml). The aqueous phase is extracted twice with in each case 100 ml of ethyl acetate/cyclohexane (1:1). The combined organic phases are washed with water and saturated sodium chloride solution and dried over sodium sulfate. The solvent is removed under reduced pressure, giving an oil which crystallizes after addition of cyclohexane. The crystals are filtered off with suction and washed thoroughly with cyclohexane, giving a solid.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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